

# Co-staining with MitoMark Red I and DAPI: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: MitoMark Red I

Cat. No.: B1677169

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## Introduction

Simultaneous visualization of mitochondria and the nucleus is a fundamental technique in cell biology, enabling the assessment of cellular health, metabolism, and the interplay between these two critical organelles. This document provides detailed application notes and protocols for the co-staining of mitochondria and nuclei using **MitoMark Red I** and DAPI, respectively. **MitoMark Red I** is a red-fluorescent dye that accumulates in mitochondria of live cells in a membrane potential-dependent manner and is retained after fixation. DAPI (4',6-diamidino-2-phenylindole) is a blue-fluorescent nuclear counterstain that binds strongly to A-T rich regions of double-stranded DNA. The spectral separation of these two dyes allows for clear and distinct visualization of both organelles within the same cell.

## Data Presentation

The spectral characteristics of **MitoMark Red I** and DAPI are summarized in the table below, highlighting their suitability for dual-color fluorescence microscopy.

Fluorescent Dye	Target Organelle	Excitation Maxima (nm)	Emission Maxima (nm)	Color Channel
MitoMark Red I	Mitochondria	~578[1][2][3][4]	~599[1][2][3][4]	Red
DAPI	Nucleus	~359[5][6]	~461 (when bound to dsDNA) [5]	Blue

## Experimental Protocols

This protocol is designed for adherent mammalian cells grown on coverslips. Modifications may be required for suspension cells or different cell types.

## Materials

- Cells cultured on sterile glass coverslips
- **MitoMark Red I**
- DAPI (4',6-diamidino-2-phenylindole)
- Dimethyl sulfoxide (DMSO), high purity
- Complete cell culture medium, pre-warmed to 37°C
- Phosphate-Buffered Saline (PBS), pH 7.4
- Fixative solution: 4% paraformaldehyde (PFA) in PBS, pre-warmed to 37°C
- Permeabilization solution (optional): 0.1% Triton X-100 in PBS
- Mounting medium

## Staining Protocol

### 1. Mitochondrial Staining with **MitoMark Red I** (Live Cells)

- a. Prepare a 1 mM stock solution of **MitoMark Red I** in DMSO. Store any unused stock solution at -20°C, protected from light.
- b. On the day of the experiment, dilute the **MitoMark Red I** stock solution in pre-warmed complete cell culture medium to a final working concentration of 100-500 nM. The optimal concentration should be determined empirically for each cell type.
- c. Remove the culture medium from the cells on coverslips and wash once with pre-warmed PBS.
- d. Add the **MitoMark Red I** working solution to the cells and incubate for 15-45 minutes at 37°C in a CO2 incubator.
- e. After incubation, remove the staining solution and wash the cells twice with pre-warmed complete cell culture medium.

## 2. Cell Fixation

- a. After washing, add pre-warmed 4% PFA in PBS to the cells.
- b. Incubate for 15 minutes at room temperature.
- c. Aspirate the fixative solution and wash the cells three times with PBS for 5 minutes each.

## 3. Nuclear Staining with DAPI

- a. Prepare a 1 µg/mL DAPI working solution in PBS from a stock solution.
- b. Add the DAPI working solution to the fixed cells and incubate for 5-10 minutes at room temperature, protected from light.
- c. Remove the DAPI solution and wash the cells twice with PBS.

## 4. Mounting

- a. Invert the coverslip onto a drop of mounting medium on a microscope slide.
- b. Seal the edges of the coverslip with nail polish to prevent drying.

c. Store the slides at 4°C, protected from light, until imaging.

## Imaging

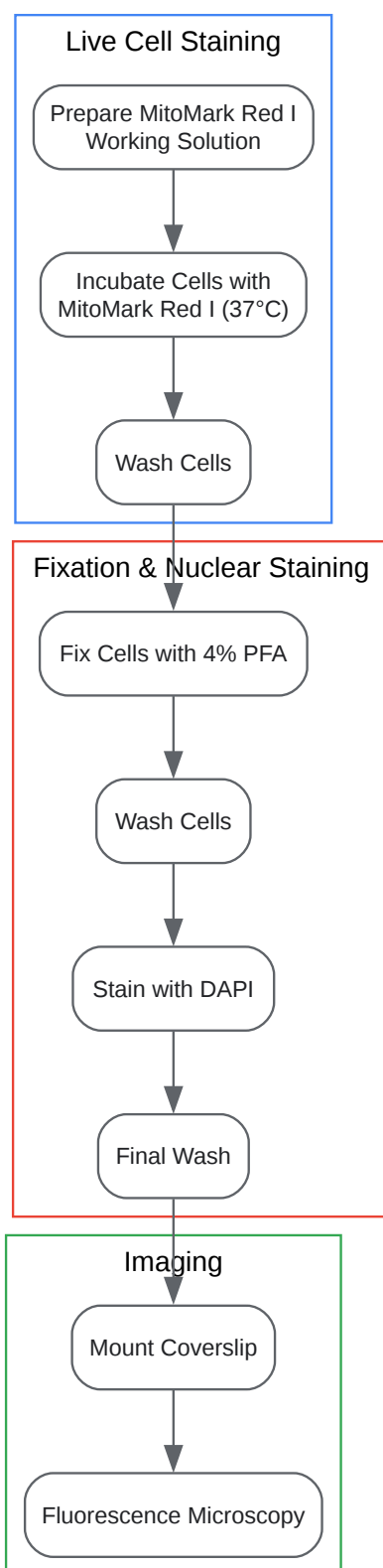
Visualize the stained cells using a fluorescence microscope equipped with appropriate filter sets for DAPI (blue channel) and **MitoMark Red I** (red channel).

- DAPI: Ex/Em ~360/460 nm
- **MitoMark Red I**: Ex/Em ~578/599 nm

Acquire images sequentially to minimize spectral bleed-through, if necessary.

## Visualizations

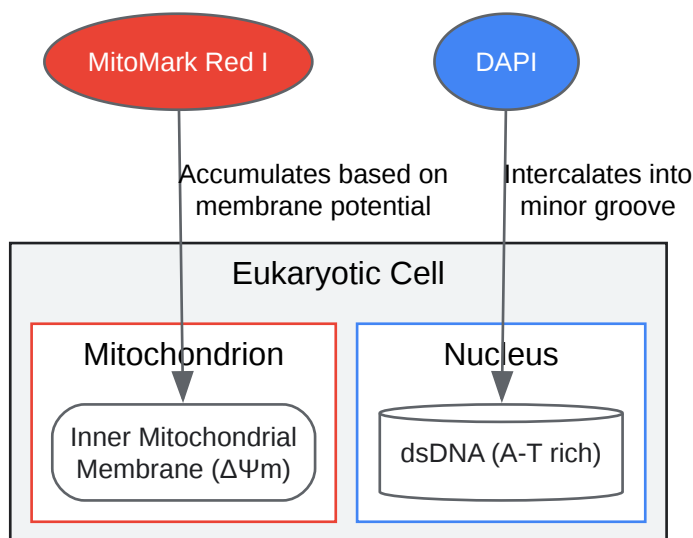
## Experimental Workflow



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Caption: Experimental workflow for co-staining with **MitoMark Red I** and DAPI.

## Staining Mechanism



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Caption: Staining mechanisms of **MitoMark Red I** and DAPI.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)